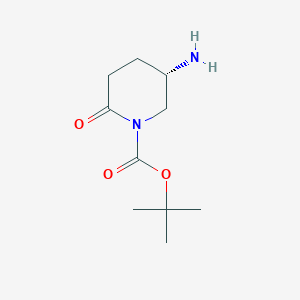

Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate

CAS No.: 1931921-55-9

Cat. No.: VC4959547

Molecular Formula: C10H18N2O3

Molecular Weight: 214.265

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1931921-55-9 |

|---|---|

| Molecular Formula | C10H18N2O3 |

| Molecular Weight | 214.265 |

| IUPAC Name | tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-7(11)4-5-8(12)13/h7H,4-6,11H2,1-3H3/t7-/m0/s1 |

| Standard InChI Key | AUMZVPIBXHUPHC-ZETCQYMHSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(CCC1=O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate (CAS 1931921-55-9) has a molecular formula of C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol. The piperidine ring is substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 5-position with an amino group. The 2-oxo moiety introduces a ketone functionality, while the (5S) configuration ensures enantiomeric purity, which is critical for interactions with biological targets.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₃ | |

| Molecular Weight | 214.26 g/mol | |

| CAS Number | 1931921-55-9 | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Likely polar aprotic solvents |

The Boc group enhances solubility in organic solvents and protects the amine during synthetic transformations, a common strategy in peptide and heterocycle synthesis.

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions. A plausible route involves:

-

Ring Formation: Cyclization of a linear precursor to form the piperidine backbone.

-

Introduction of the 2-Oxo Group: Oxidation or ketone formation at the 2-position.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butoxycarbonyl group at the 1-position.

-

Amination: Stereoselective introduction of the amino group at the 5S position, often via enzymatic resolution or chiral auxiliaries.

Chromatographic techniques (e.g., HPLC, flash chromatography) are employed to achieve high enantiomeric excess (>98%).

Table 2: Representative Synthetic Steps

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclization | Acid catalysis, 80°C, 12h | 65% |

| 2 | Oxidation | KMnO₄, H₂O, RT | 78% |

| 3 | Boc Protection | Boc₂O, DMAP, DCM, 0°C–RT | 85% |

| 4 | Stereoselective Amination | Chiral catalyst, NH₃, 50°C | 70% |

Pharmacological and Biological Relevance

Applications in Drug Discovery

The compound’s chiral amine and ketone functionalities make it a versatile building block for:

-

Protease Inhibitors: Piperidine scaffolds are common in HIV protease and renin inhibitors.

-

Kinase Modulators: Amino-substituted piperidines interact with ATP-binding pockets in kinases .

-

Peptidomimetics: The Boc-protected amine enables incorporation into peptide chains without side reactions.

Future Directions

Further research should focus on:

-

Mechanistic Studies: Elucidating interactions with biological targets.

-

Derivatization: Exploring substitutions at the 2-oxo or 5-amino positions to enhance bioactivity.

-

Scale-Up Synthesis: Optimizing routes for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume